molecular formula C8H7O2- B1230308 Phenylacetate

Phenylacetate

Cat. No.: B1230308
M. Wt: 135.14 g/mol
InChI Key: WLJVXDMOQOGPHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetate is a monocarboxylic acid anion that is the conjugate base of phenylacetic acid. It has a role as a human metabolite, an Escherichia coli metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It derives from an acetate. It is a conjugate base of a phenylacetic acid.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying phenylacetate’s mechanism of action in cancer therapy?

Methodological Answer:

  • In vitro models : Use osteosarcoma or pancreatic cancer cell lines (e.g., BXPC-3) to assess growth inhibition via MTT assays, flow cytometry for cell cycle arrest (G1 phase), and apoptosis markers (e.g., Bcl-2/Bax ratio) .
  • In vivo models : Portacaval shunted rat models for neurophysiological assessments (e.g., motor evoked potentials) to evaluate ammonia-reduction effects .
  • Key parameters : Measure p21Cip1 expression and pRb phosphorylation to confirm cell cycle arrest .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

Methodological Answer:

  • Start with nonclinical safety Use in vitro genotoxicity assays (Ames test) and in vivo mammalian toxicology studies to establish safe thresholds .
  • For clinical translation: Phase 2a trials (e.g., 20 g/day oral doses) can guide human tolerability, monitoring adverse events like sperm parameter changes at high doses .
  • Prioritize pharmacokinetic (PK) profiling to correlate plasma concentrations with ammonia reduction or apoptosis induction .

Q. What are the primary biomarkers to monitor this compound’s therapeutic effects in hyperammonemia?

Methodological Answer:

  • Measure plasma ammonia (AMM) levels via enzymatic assays or gas chromatography .
  • Assess neurophysiological outcomes (e.g., motor evoked potentials) in preclinical models to link AMM reduction with functional improvements .
  • Monitor urea cycle intermediates (e.g., argininosuccinic acid) in serum to evaluate metabolic pathway modulation .

Advanced Research Questions

Q. How can contradictory data on this compound’s apoptotic efficacy across cancer types be resolved?

Methodological Answer:

  • Conduct comparative studies using standardized protocols: Ensure consistent cell lines (e.g., osteosarcoma vs. melanoma), dosing schedules, and apoptosis markers (e.g., caspase-3 activation) .
  • Apply systems biology approaches: Use RNA-seq to identify differential gene expression (e.g., RNA editing enzymes) that may explain tissue-specific responses .
  • Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) to mimic in vivo heterogeneity .

Q. What methodologies optimize this compound’s combination with other chemotherapeutic agents?

Methodological Answer:

  • Synergy screening : Use Chou-Talalay assays to calculate combination indices (CI) for this compound with agents like phenylbutyrate or cisplatin .
  • Mechanistic studies : Evaluate cross-talk between apoptotic pathways (e.g., Bcl-2 suppression) and DNA damage repair mechanisms using Western blotting .
  • PK/PD modeling : Develop compartmental models to predict dose schedules that minimize overlapping toxicities (e.g., gastrointestinal effects) .

Q. How can researchers address gaps in chronic toxicity data for this compound?

Methodological Answer:

  • Long-term rodent studies : Administer this compound for 6–12 months, monitoring histopathology (e.g., liver/kidney function) and carcinogenicity .
  • Biomarker discovery : Use metabolomics to identify early indicators of toxicity (e.g., altered phenylacetylglutamine excretion) .
  • Retrospective analysis : Aggregate clinical trial data (e.g., Phase 2a hepatic encephalopathy studies) to identify latent adverse effects .

Q. Data Analysis and Validation

Q. What statistical approaches are critical for interpreting this compound’s preclinical data?

  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons .
  • Use Kaplan-Meier survival analysis for in vivo efficacy studies, reporting hazard ratios with 95% confidence intervals .
  • For contradictory results, perform meta-analysis of published datasets (e.g., apoptosis rates across cancer types) using random-effects models .

Q. How to validate this compound’s purity and stability in experimental formulations?

  • Analytical chemistry : Use HPLC with UV detection (λ = 254 nm) and NMR spectroscopy to confirm chemical identity and degradation products .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH) over 6 months, monitoring pH and impurity profiles .

Q. Tables of Key Findings

Study Focus Key Result Reference
Apoptosis in Osteosarcoma50% growth inhibition at 5 mM; ↓Bcl-2, ↑p21Cip1
Neuroprotection (Rat Model)40% AMM reduction; normalized motor function
Chronic ToxicityNo genotoxicity; ADI not established (data gaps)

Preparation Methods

Palladium-Catalyzed Oxidative Acetoxylation

Reaction Pathway and Catalytic Design

Phenylacetate is synthesized via palladium-mediated acetoxylation of benzene derivatives using acetic acid and oxygen. Patent US3887608A details a system where Pd(OAc)₂ and KNO₃ on silica gel catalyze toluene oxidation to methyl phenyl acetates . The mechanism involves Pd(II)-mediated C–H activation, followed by acetate insertion and reoxidation by O₂.

The overall reaction is:

Toluene+CH3COOH+O2Pd/KNO₃Methyl Phenyl Acetates+H2O\text{Toluene} + \text{CH}3\text{COOH} + \text{O}2 \xrightarrow{\text{Pd/KNO₃}} \text{Methyl Phenyl Acetates} + \text{H}_2\text{O}

Performance Metrics and Byproduct Formation

Under high-pressure oxygen (55 kg/cm²) and 120°C, Pd catalysts achieve turnover numbers (TON) up to 855 for this compound (Table 2) .

Table 2: Palladium-Catalyzed Acetoxylation Outcomes

SubstrateCatalyst Loading (g Pd)Time (h)Main ProductYield (%)Byproducts
Benzene0.520This compound130Biphenyl
Toluene0.1516p-Methyl this compound180o-Methyl this compound, Benzyl Acetate

Notably, nitro derivatives (e.g., nitrobenzene) form via concurrent nitration, necessitating purification . Catalyst recycling is limited by Pd leaching, with a 15–20% activity drop per cycle.

Scalability Challenges

While high TONs are promising, the requirement for pressurized reactors and corrosive nitric acid complicates scale-up. Additionally, selectivity issues toward monoacetates demand precise control over reaction stoichiometry.

Pharmaceutical-Grade Synthesis via Salt Metathesis

L-Ornithine this compound Preparation

Patent EP2625162B1 outlines a salt metathesis route for L-ornithine this compound, a hepatoprotective agent . Phenylacetic acid is neutralized with NaOH to form sodium this compound, which reacts with L-ornithine benzoate in isopropanol:

L-Ornithine Benzoate+NaPheAcL-Ornithine PheAc+NaBenzoate\text{L-Ornithine Benzoate} + \text{NaPheAc} \rightarrow \text{L-Ornithine PheAc} + \text{NaBenzoate}

Process Optimization

Key parameters include solvent choice (isopropanol vs. ethanol), base strength (pKa > 4.28), and stoichiometry (1:1 molar ratio) . Crystallization at 0–5°C yields >99% pure product, with residual solvents <0.1% (Table 3).

Table 3: Solvent Impact on L-Ornithine this compound Purity

SolventCrystallization Temp (°C)Purity (%)Yield (%)
Isopropanol599.585
Ethanol098.278

Regulatory and Economic Considerations

This method meets pharmacopeial standards but involves multi-step isolation and waste generation (e.g., NaCl precipitation). Cost-benefit analyses favor ionic liquid or palladium methods for bulk this compound, reserving salt metathesis for high-value pharmaceuticals.

Properties

Molecular Formula

C8H7O2-

Molecular Weight

135.14 g/mol

IUPAC Name

2-phenylacetate

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1

InChI Key

WLJVXDMOQOGPHL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-]

Synonyms

phenylacetate
phenylacetic acid
phenylacetic acid, ammonium salt
phenylacetic acid, calcium salt
phenylacetic acid, cesium salt
phenylacetic acid, lithium salt
phenylacetic acid, mercury salt
phenylacetic acid, potassium salt
phenylacetic acid, rubidium salt
phenylacetic acid, sodium salt
phenylacetic acid, sodium salt , carboxy-(11)C-labeled cpd
sodium phenylacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetate
Reactant of Route 2
Phenylacetate
Reactant of Route 3
Phenylacetate
Reactant of Route 4
Reactant of Route 4
Phenylacetate
Reactant of Route 5
Reactant of Route 5
Phenylacetate
Reactant of Route 6
Phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.